molecular formula C29H53INO4P B1574311 CLR457

CLR457

Cat. No. B1574311
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CLR457 is an orally bioavailable pan inhibitor of phosphatidylinositol-3-kinase (PI3K), with potential antineoplastic activity. Upon oral administration, pan-PI3K inhibitor CLR457 inhibits all of the PI3K kinase isoforms, which may result in apoptosis and growth inhibition in tumor cells overexpressing PI3K. Activation of the PI3K pathway promotes cell growth, survival, and resistance to both chemotherapy and radiotherapy.

Scientific Research Applications

1. Characterization and Clinical Study

CLR457 is a pan-class I phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) inhibitor. It was characterized through in vitro biochemical assays and in vivo tumor xenografts. A first-in-human study aimed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics (PK), and efficacy of CLR457 in patients with advanced solid tumors with PI3K pathway activation. CLR457 showed inhibition of various p110 isoforms and exhibited dose-dependent antitumor activity. However, it also interfered with glucose homeostasis in PI3K-mutant tumor xenografts. The study concluded that CLR457's clinical development was terminated due to poor tolerability and limited antitumor activity, highlighting the challenges of targeting all class I PI3K isoforms (Harding et al., 2018).

2. In Vivo Model for Testing Functions of CPR-Dependent Enzymes

A mouse model, named reversible-CL (r-CL), was generated for testing the functions of CPR-dependent enzymes. This model had a reduced expression of cytochrome P450 reductase (CPR) and showed phenotypes like reduced embryonic survival, changes in cholesterol levels, and female infertility. The study provided insights into the critical role of fetal hepatic CPR-dependent enzymes in embryonic development, at least in males (Wei et al., 2010).

3. Impedimetric Biosensor for DNA Damage Detection

A novel impedimetric biosensor was developed for detecting DNA damage induced by doxorubicin (DX). This biosensor utilized cytochrome P450 reductase (CPR) for electron transfer, crucial in DNA damage processes. The study demonstrated the feasibility of using this biosensor for real-time detection of DNA damage, showing potential applications in biomedical research and diagnostics (Zangeneh et al., 2019).

properties

Molecular Formula

C29H53INO4P

SMILES

Unknown

Appearance

Solid powder

synonyms

CLR457;  CLR-457;  CLR 457.; Unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.